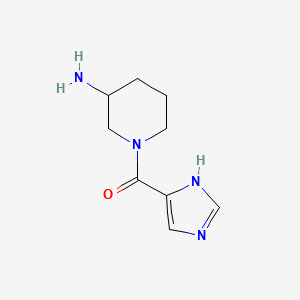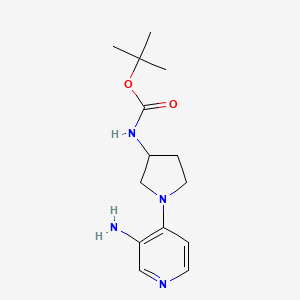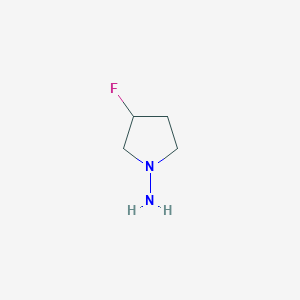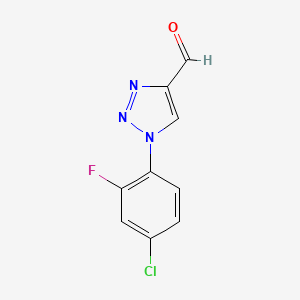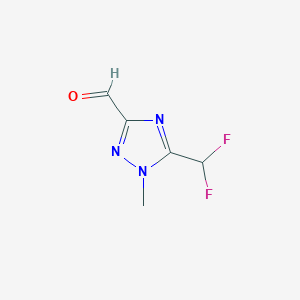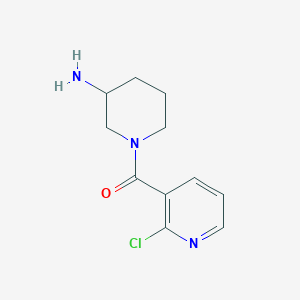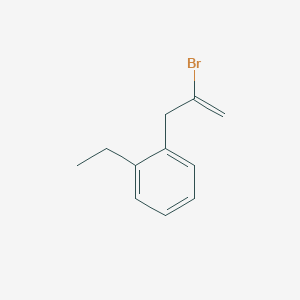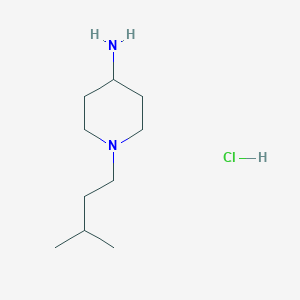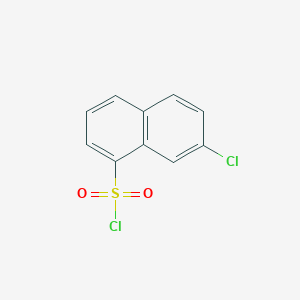
7-Chloronaphthalene-1-sulfonyl chloride
描述
7-Chloronaphthalene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C10H6Cl2O2S and its molecular weight is 261.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
The mode of action of sulfonyl chlorides generally involves the sulfonyl chloride acting as an electrophile, reacting with nucleophiles in the target molecule . This can lead to various changes in the target molecule, depending on its structure and the specific reaction conditions .
The biochemical pathways affected by sulfonyl chlorides can vary widely, as these compounds can react with a variety of biological targets. The specific effects would depend on the structure of the sulfonyl chloride and the biological context .
The pharmacokinetics of sulfonyl chlorides would also depend on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the structure of the sulfonyl chloride and the route of administration .
The molecular and cellular effects of sulfonyl chlorides can include changes in protein function, alterations in cellular signaling pathways, and potential cytotoxic effects, among others .
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the reactivity and stability of sulfonyl chlorides .
生化分析
Biochemical Properties
7-Chloronaphthalene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a versatile small molecule scaffold, which can be used in the synthesis of complex organic molecules . It exhibits high reactivity due to the presence of the sulfonyl chloride group, which can form covalent bonds with nucleophilic groups in biomolecules. This reactivity makes it a valuable tool in biochemical research for modifying and studying proteins and enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can modify proteins and enzymes within the cell, leading to changes in their activity and function. These modifications can affect cellular processes such as signal transduction, metabolic pathways, and gene regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The sulfonyl chloride group can react with nucleophilic groups in proteins and enzymes, leading to covalent modifications. These modifications can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to study specific biochemical pathways without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with enzymes and cofactors that are essential for its metabolism and function The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects
属性
IUPAC Name |
7-chloronaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVNCOCMDAVLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


